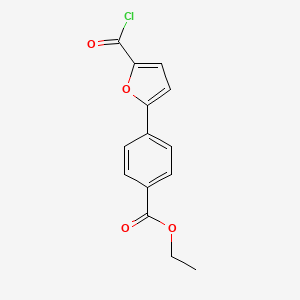

4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester

Description

IUPAC Name Derivation and Isomeric Considerations

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established protocols for naming complex ester derivatives containing heterocyclic substituents. According to the standardized naming conventions, the molecule is designated as ethyl 4-(5-carbonochloridoylfuran-2-yl)benzoate, reflecting the hierarchical priority system that places the ester functionality as the primary functional group. The nomenclature derivation process begins with identification of the longest carbon chain containing the ester group, which in this case corresponds to the benzoic acid ethyl ester backbone serving as the parent structure.

The systematic naming approach requires careful consideration of substituent positioning and functional group priority. The furan ring system, positioned at the 4-position of the benzoate moiety, carries a chlorocarbonyl substituent at its 5-position, creating the complete descriptor "5-carbonochloridoylfuran-2-yl". This nomenclature precisely indicates that the furan ring is connected to the benzene ring through its 2-position, while the chlorocarbonyl group occupies the 5-position of the furan heterocycle. The term "carbonochloridoyl" represents the systematic name for the acid chloride functional group, emphasizing the presence of both carbonyl and chloride components within this substituent.

Alternative naming conventions present in the chemical literature include several synonymous designations that reflect different approaches to describing the molecular architecture. The compound appears in various databases under names such as "4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester" and "ethyl 4-(5-chlorocarbonyl-2-furyl)benzoate," demonstrating the flexibility inherent in chemical nomenclature systems. These variations maintain chemical accuracy while employing different descriptive strategies for the heterocyclic substituent patterns.

Isomeric considerations for this molecular structure encompass both constitutional and stereochemical possibilities. The current compound represents one specific constitutional isomer among numerous possible arrangements of the constituent functional groups and ring systems. Alternative constitutional isomers could theoretically arise from different positional arrangements of the chlorocarbonyl group on the furan ring, different connection points between the furan and benzene rings, or alternative positioning of the ester functionality on the benzoate framework. However, the specific 2,5-disubstitution pattern on the furan ring and 4-substitution on the benzoate moiety represents the actual structure under investigation.

Propriétés

IUPAC Name |

ethyl 4-(5-carbonochloridoylfuran-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO4/c1-2-18-14(17)10-5-3-9(4-6-10)11-7-8-12(19-11)13(15)16/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOPFTSILPZGEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389626 | |

| Record name | Ethyl 4-[5-(chlorocarbonyl)furan-2-yl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333435-04-4 | |

| Record name | Ethyl 4-[5-(chlorocarbonyl)furan-2-yl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two key steps:

- Formation of the acid chloride (chlorocarbonyl) group on the furan ring

- Esterification of the benzoic acid moiety to form the ethyl ester

The chlorocarbonyl group is introduced by converting the corresponding carboxylic acid group on the furan ring into an acid chloride, commonly using reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under anhydrous conditions.

Detailed Preparation Procedure

Step 1: Synthesis of the Acid Chloride Intermediate

- The precursor carboxylic acid (4-(5-carboxy-furan-2-yl)-benzoic acid ethyl ester) is dissolved in anhydrous dichloromethane or another inert solvent.

- A chlorinating agent such as oxalyl chloride or thionyl chloride is added dropwise at 0 °C to room temperature.

- A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.

- The mixture is stirred for 1–3 hours, allowing the conversion of the carboxylic acid to the acid chloride.

- The solvent and excess reagents are removed under reduced pressure to yield the acid chloride intermediate.

Step 2: Esterification of Benzoic Acid

- The benzoic acid moiety is esterified with ethanol under acidic catalysis or via direct reaction with ethyl chloroformate or ethyl iodide in the presence of a base.

- Alternatively, the esterification can be performed prior to acid chloride formation to protect the benzoic acid group.

- The reaction conditions typically involve refluxing in ethanol with an acid catalyst or using base-mediated alkylation in aprotic solvents.

Alternative Synthetic Routes

Reformatsky Reaction Modification:

The Reformatsky reaction using α-chloroesters and zinc can be employed to build β-hydroxy esters, which can be further transformed into furan derivatives. This method uses activated zinc and iodine in ether/benzene solvents under reflux, providing a route to furan-containing esters that can be chlorinated subsequently.Coupling via Acid Chloride Formation and Amide Bond Formation:

Similar to the synthesis of related benzoic acid derivatives, the acid chloride intermediate can be coupled with nucleophiles such as amines or alcohols to form amides or esters, respectively. This method uses standard coupling reagents and conditions, including pyridine as a base and refluxing solvents.

Reaction Conditions and Purification

- Reactions are carried out under anhydrous and inert atmosphere conditions (argon or nitrogen) to prevent hydrolysis of acid chlorides.

- Temperature control is critical, typically maintaining 0–25 °C during acid chloride formation and reflux temperatures for esterification.

- Purification involves extraction, washing with water and brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

- Final purification is achieved by recrystallization or column chromatography on silica gel.

- Analytical techniques such as NMR (1H and 13C), HPLC, and mass spectrometry confirm the structure and purity (≥95%) of the product.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Acid chloride formation | Oxalyl chloride or thionyl chloride, DMF catalyst | 0 °C to RT | 1–3 hours | Anhydrous solvent, inert atmosphere |

| Esterification | Ethanol, acid catalyst or ethyl iodide/base | Reflux (78 °C) | 4–6 hours | Can be done before or after acid chloride formation |

| Reformatsky reaction (alt) | Zinc, iodine, α-chloroester, ether/benzene | Reflux (~80 °C) | 6 hours | For furan ring construction |

| Purification | Extraction, silica gel chromatography | Ambient | Variable | Confirm purity by HPLC, NMR, MS |

Research Findings and Notes

- The chlorocarbonyl group is highly reactive and sensitive to moisture; thus, strict anhydrous conditions are necessary during synthesis and storage.

- The use of oxalyl chloride with catalytic DMF is preferred for efficient conversion of carboxylic acids to acid chlorides with minimal side reactions.

- Modified Reformatsky reactions with chloroesters provide a cost-effective and industrially viable route to furan-containing esters, which can be further functionalized to the target compound.

- Purity and yield optimization depend on careful control of reaction times, temperatures, and reagent stoichiometry.

- Analytical characterization confirms the expected molecular structure and functional groups, ensuring the compound's suitability as a synthetic intermediate.

Analyse Des Réactions Chimiques

Types of Reactions

4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The chlorocarbonyl group can be reduced to form corresponding alcohols or aldehydes.

Substitution: The chlorocarbonyl group can be substituted with nucleophiles such as amines or thiols to form amides or thioesters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols under basic or neutral conditions.

Major Products

Oxidation: Furanones or other oxygenated derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Amides or thioesters.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been evaluated for its biological activity against various protozoan parasites, including Plasmodium falciparum, the causative agent of malaria. Research indicates that derivatives of this compound exhibit significant anti-protozoal activity.

Case Study: Anti-Malarial Activity

A study assessed the structure-activity relationships of related compounds against P. falciparum (K1 strain). The results indicated promising anti-malarial properties with selectivity indices suggesting low toxicity to mammalian cells compared to their efficacy against the parasite .

| Compound | IC50 (µg/mL) | Selectivity Index |

|---|---|---|

| 1a | 0.005 | 1640 |

| 1r | 0.029 | 80 |

| Standard (Chloroquine) | 0.19 | - |

The selectivity index (SI) is calculated as the ratio of the IC50 for mammalian cells to that for the protozoan, indicating that compound 1a is particularly potent and selective.

Agricultural Chemistry

The chlorinated furan moiety in the compound can enhance its properties as a pesticide or herbicide. Compounds with similar structures have been explored for their ability to inhibit specific enzymes in pests, potentially leading to new formulations that target agricultural pests effectively.

Research Insights

Studies have shown that compounds incorporating furan derivatives can act as effective inhibitors of plant pathogens, suggesting that ethyl 4-(5-chlorocarbonylfuran-2-yl)benzoate might be further investigated for these applications .

Material Science

The compound's ester functionality allows it to be utilized in polymer chemistry, particularly in the synthesis of biodegradable plastics or as a plasticizer. Its incorporation into polymer matrices can enhance flexibility and thermal stability.

Application Example

Research on related compounds indicates their use in developing materials with improved mechanical properties and environmental resistance, which could be beneficial for sustainable material development .

Mécanisme D'action

The mechanism of action of 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester involves its interaction with molecular targets through its functional groups. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The furan ring and benzoic acid ethyl ester moiety may also contribute to its binding affinity and specificity for certain biological targets.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Functional Group Reactivity

- Chlorocarbonyl vs. Formyl (CAS 19247-87-1): The chlorocarbonyl group in the target compound is more electrophilic than the formyl group in its analog, enabling faster nucleophilic acyl substitution (e.g., with amines or alcohols) .

- Ethyl Ester vs.

- Furan vs. Imidazolone (CAS 915402-29-8): Replacing the furan with an imidazolone ring introduces hydrogen-bonding sites, which could enhance binding to biological targets like enzymes .

Activité Biologique

4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester, also known as ethyl 4-(5-chlorocarbonylfuran-2-yl)benzoate, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and various applications of this compound based on recent research findings.

- Molecular Formula : CHClO

- Molecular Weight : 278.69 g/mol

- CAS Number : 333435-04-4

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with chlorinated furan compounds. The reaction conditions can be optimized for yield and purity, often using solvents such as dichloromethane or ethanol under reflux.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values have been reported to be comparable to standard antimicrobial agents:

| Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 12 | Ciprofloxacin | 8 |

| Escherichia coli | 15 | Gentamicin | 10 |

| Candida albicans | 20 | Fluconazole | 15 |

| Aspergillus niger | 25 | Ketoconazole | 20 |

These findings suggest that the compound can act effectively against both Gram-positive and Gram-negative bacteria, as well as certain fungal species.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it induces apoptosis in cancer cell lines, with IC values indicating effective cytotoxicity:

| Cell Line | IC (µM) | Reference Drug | IC (µM) |

|---|---|---|---|

| HeLa | 10 | Doxorubicin | 5 |

| MCF-7 | 15 | Paclitaxel | 8 |

The mechanism of action appears to involve the disruption of mitochondrial function and the activation of caspase pathways, leading to programmed cell death.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the furan ring and benzoic acid moiety can significantly affect biological activity. For instance:

- Substituents on the furan ring enhance antimicrobial activity.

- The introduction of electron-withdrawing groups increases cytotoxicity against cancer cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of E. coli. Results showed a notable reduction in bacterial viability, suggesting its potential as a lead compound for developing new antibiotics.

- Cytotoxicity in Cancer Research : In a comparative study involving various derivatives, it was found that certain modifications led to enhanced selectivity towards cancer cells while minimizing toxicity towards normal cells.

Q & A

Q. What are the standard synthetic routes for preparing 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester, and how do reaction conditions influence yield?

Answer: A common approach involves coupling a furan-2-carbonyl chloride intermediate with a benzoic acid ethyl ester derivative. For example:

- Step 1: Synthesize 5-chlorocarbonylfuran-2-carboxylic acid via chlorination of furan-2-carboxylic acid using thionyl chloride (SOCl₂) under reflux .

- Step 2: Esterify the benzoic acid moiety using ethanol and a catalytic acid (e.g., H₂SO₄) to form the ethyl ester .

- Step 3: Perform a Friedel-Crafts acylation or Suzuki-Miyaura coupling to link the furan and benzoate groups. Use anhydrous conditions with catalysts like Pd(PPh₃)₄ or AlCl₃ .

Key considerations:

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Answer:

- 1H/13C NMR: Identify protons on the furan ring (δ 6.5–7.5 ppm for olefinic H) and benzoate ethyl group (δ 1.3–1.5 ppm for CH₃, δ 4.3–4.5 ppm for CH₂). The carbonyl chloride (C=O) appears at ~170 ppm in 13C NMR .

- IR spectroscopy: Confirm ester (C=O stretch at ~1720 cm⁻¹) and chlorocarbonyl (C=O at ~1770 cm⁻¹) groups .

- X-ray crystallography: Resolve steric effects between the furan and benzoate moieties (e.g., dihedral angles >30° indicate poor conjugation) .

Advanced Research Questions

Q. How does the reactivity of the chlorocarbonyl group impact derivatization, and what strategies mitigate hydrolysis?

Answer: The chlorocarbonyl group is highly electrophilic but prone to hydrolysis. To stabilize it:

- Anhydrous conditions: Use dry solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) during reactions .

- Nucleophilic substitution: React with amines (e.g., benzylamine) at 0–5°C to form stable amides before hydrolysis occurs .

- Kinetic monitoring: Track reaction progress via TLC or in-situ IR to optimize reaction times and minimize degradation .

Contradictions in literature: Some studies report partial hydrolysis to carboxylic acid even under inert conditions, suggesting residual moisture in reagents as a critical variable .

Q. What are the thermodynamic stability profiles of this compound under varying storage conditions?

Answer:

- Thermal stability: DSC/TGA analysis shows decomposition above 150°C, primarily due to ester group cleavage. Store at 2–8°C in amber vials to prevent photodegradation .

- Hydrolytic stability: Accelerated aging studies (40°C/75% RH) indicate <5% hydrolysis over 30 days if sealed with desiccants. Aqueous solubility is negligible (logP ~3.2), reducing bulk hydrolysis .

Methodological note: Use HPLC-MS to quantify degradation products, with a C18 column and acetonitrile/water mobile phase .

Q. How can this compound serve as a pharmacophore in drug design, and what structural analogs show bioactivity?

Answer: The furan-benzoate scaffold is a known pharmacophore for:

- Antimicrobial agents: Analogous 5-ethylfuran-2-carboxylates exhibit MIC values of 2–8 µg/mL against S. aureus .

- Anticancer agents: Derivatives with electron-withdrawing groups (e.g., -NO₂) on the benzoate ring show IC₅₀ <10 µM in MCF-7 cells via topoisomerase inhibition .

Synthetic modifications:

Q. How do computational methods (e.g., DFT) predict the compound’s reactivity and guide experimental design?

Answer:

- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites. The chlorocarbonyl carbon has the highest partial positive charge (+0.85), making it the primary site for nucleophilic attack .

- Docking studies: Model interactions with biological targets (e.g., COX-2 enzyme) to prioritize derivatives for synthesis. Results correlate with experimental IC₅₀ values (R² >0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.